(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4.ClH/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19;/h5-8,12H,9,17H2,1-4H3,(H,18,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVJAJUJZJEN-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Organoboron compounds are usually used to protect diols in the organic synthesis of drugs; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Biological Activity
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H23BClNO4
- CAS Number : 2226180-22-7
- Molecular Weight : 320.81 g/mol
- IUPAC Name : (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride
The presence of the dioxaborolane moiety suggests that this compound may exhibit unique interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may have several biological activities:
- Antiproliferative Effects : Studies have shown that compounds containing dioxaborolane structures can inhibit cancer cell proliferation by interfering with cellular signaling pathways. This is particularly relevant in the context of targeting specific cancers that are resistant to conventional therapies.
- Neuroprotective Properties : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. The mechanism may involve modulation of glutamate receptors or other neuroprotective pathways.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Targeting Enzymatic Pathways : The dioxaborolane group can interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors or other membrane-bound proteins.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiproliferative effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Showed neuroprotective effects in a mouse model of Alzheimer's disease, reducing markers of oxidative stress. |
| Study 3 | Reported anti-inflammatory effects in vitro by decreasing IL-6 and TNF-alpha levels in activated macrophages. |
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to natural amino acids.
- Neuroprotective Agents: Research indicates that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Drug Development
The compound's unique boron-containing structure allows it to participate in various chemical reactions that are beneficial in drug development:
- Prodrug Design: Its ability to form stable complexes can be exploited to design prodrugs that improve bioavailability and targeted delivery of therapeutic agents.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Cross-Coupling Reactions: The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling to synthesize complex organic molecules.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar compounds containing dioxaborolane moieties. Results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro.
Case Study 2: Synthesis of Anticancer Agents
In another research effort documented in Organic Letters, researchers successfully utilized this compound as a key intermediate in synthesizing novel anticancer agents. The resulting compounds showed promising activity against various cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitutions
Halogen vs. Boronate Derivatives
- Target Compound : Boronate ester enables cross-coupling reactivity.
- (S)-2-Amino-3-(4-bromophenyl)propanoic Acid (CAS 24250-84-8): Molecular Formula: C₉H₁₀BrNO₂; MW: 244.09 g/mol. Bromine acts as a leaving group in palladium-catalyzed reactions (e.g., Miyaura borylation to generate boronate esters). Lacks direct Suzuki reactivity compared to the target compound .
Hydroxy and Methyl Substituents
- (S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic Acid Hydrochloride (CAS 126312-63-8): Molecular Formula: C₁₁H₁₅NO₃·HCl; MW: 245.70 g/mol. Hydroxy group enhances hydrogen bonding but reduces lipophilicity. The hydrochloride salt improves aqueous solubility compared to the free boronate .
Fluorinated Analogs
- (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (CAS 1065638-25-6): Molecular Formula: Not explicitly stated; likely ~280–300 g/mol. Fluorine increases metabolic stability and electronegativity. Indole moiety may confer biological activity distinct from the phenyl-boronate .
Azo-Linked Derivatives
- (2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic Acid Hydrochloride (CAS 2137036-84-9): Molecular Formula: C₁₅H₁₆ClN₃O₂; MW: 305.76 g/mol.
Key Differentiators
- Boronate Reactivity : The target compound’s pinacol boronate group enables direct use in Suzuki-Miyaura reactions, unlike bromo or hydroxy analogs requiring further modification .
- Chiral Center : The (S)-configuration distinguishes it from racemic mixtures, critical for enantioselective applications .
- Stability : Room-temperature storage contrasts with bromo analogs requiring refrigeration (e.g., 2–8°C for CAS 24250-84-8) .
Preparation Methods
Protection and Functionalization of Amino Acid
- The amino acid is initially protected at the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during coupling steps.
- The carboxyl group can be protected by esterification or converted into a lithium salt to improve solubility and reactivity in subsequent steps.
Introduction of Boronate Ester Group
- The boronate ester moiety is introduced via reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl derivatives.
- For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonazidate (pDobz-N3) is reacted with the hydrochloride salt of the amino acid in the presence of triethylamine (Et3N) in dry DMF.
- This reaction proceeds at room temperature over 24 hours, followed by work-up involving extraction and drying to isolate the protected intermediate.
Palladium-Catalyzed Cross-Coupling
- The key carbon-carbon bond formation is achieved via Suzuki-Miyaura coupling using bis(triphenylphosphine)palladium(II) dichloride as the catalyst.
- Reactions are carried out in aqueous ethanol with bases such as potassium carbonate or potassium bicarbonate.
- Typical conditions involve heating at 65–80°C for 2–5 hours.
- The reaction progress is monitored by HPLC, with conversions reaching up to 94% in optimized conditions.
Deprotection and Formation of Hydrochloride Salt
- After coupling, the Boc protecting group is removed by treatment with hydrogen chloride in ethyl acetate or 4 M HCl in 1,4-dioxane at 0°C to room temperature.
- The resulting free amino acid is isolated as the hydrochloride salt by filtration and washing with diethyl ether.
- This hydrochloride salt is the final desired product, often obtained as an off-white solid with purity exceeding 90% by HPLC.
Representative Preparation Protocol (Summarized)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc-protected amino acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonazidate, Et3N, DMF, rt, 24 h | Coupling to introduce boronate ester protecting group | ~65 | Intermediate protected compound |
| 2 | Bis(triphenylphosphine)palladium(II) dichloride, K2CO3 or KHCO3, aqueous ethanol, 65-80°C, 2-5 h | Suzuki coupling with 2-amino-4,6-dichloropyrimidine or similar | 59-67 | High conversion monitored by HPLC |
| 3 | 4 M HCl in 1,4-dioxane or HCl in ethyl acetate, 0°C to rt, 2-12 h | Boc deprotection to yield hydrochloride salt | N/A | Final compound isolated as hydrochloride salt |
Analytical and Purification Notes
- Reaction progress is typically monitored by HPLC and LCMS to ensure high conversion and purity.
- Purification steps include extraction with ethyl acetate, washing with brine and aqueous acid/base, drying over sodium sulfate, and column chromatography when needed.
- Final product purity is generally above 90% by HPLC analysis.
- The hydrochloride salt form facilitates isolation and handling of the amino acid derivative.
Research Findings and Optimization Insights
- Use of potassium bicarbonate or potassium carbonate as bases affects reaction completion time and yield; potassium carbonate tends to provide faster and more complete reactions.
- The presence of bis(triphenylphosphine)palladium(II) dichloride catalyst at low mol% loading (0.5–1 mol%) is sufficient for efficient coupling.
- The Boc protection strategy is effective for selective functionalization and can be cleanly removed under mild acidic conditions.
- The boronate ester group remains stable throughout the synthetic steps until the final deprotection, enabling versatile downstream applications.
Q & A
Q. What are the optimal synthetic strategies for preparing this compound in academic settings?
The synthesis involves a multi-step approach:
- Amino Acid Backbone Preparation : Start with an L-serine or L-phenylalanine derivative to establish the chiral amino acid core. Protect the amine group using tert-butoxycarbonyl (Boc) anhydride to prevent undesired reactions .
- Boronate Ester Introduction : Perform a Suzuki-Miyaura cross-coupling between a brominated or iodinated phenylalanine intermediate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous THF or dioxane are critical for high yields .
- Deprotection and Salt Formation : Remove the Boc group using trifluoroacetic acid (TFA), followed by hydrochloride salt precipitation in diethyl ether . Key Considerations : Monitor enantiomeric purity via chiral HPLC and optimize reaction times to minimize racemization.
Q. Which analytical techniques are essential for characterizing this compound?
- Stereochemical Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to confirm enantiomeric excess (>99%) .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR to verify the boronate ester’s presence (characteristic B-O peaks at δ 1.3 ppm in ¹H NMR) .
- Purity Assessment : Quantitative ¹⁹F NMR (if fluorine-containing impurities exist) or ion chromatography to detect residual chloride from the hydrochloride salt .
Advanced Research Questions
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a stable boronate ester, enabling participation in Suzuki-Miyaura couplings for bioconjugation or material synthesis. Its electron-deficient boron center facilitates transmetalation with palladium catalysts, while the pinacol group enhances solubility in organic solvents. However, hydrolysis to boronic acid under aqueous conditions can occur, necessitating anhydrous handling for reaction efficiency .
Q. What methodological considerations are critical for stability studies under physiological conditions?
- Hydrolytic Stability : Use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions. Monitor boronate ester hydrolysis via LC-MS, observing the formation of boronic acid (m/z shift +18). Contradictory reports may arise from buffer ionic strength variations or competing coordination with serum proteins .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for dioxaborolanes). Differential scanning calorimetry (DSC) identifies phase transitions affecting crystallinity .
Q. How can researchers address discrepancies in solubility data across studies?
- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms. Amorphous phases often exhibit higher solubility but lower stability.
- Solvent System Standardization : Test solubility in USP-classified buffers (e.g., FaSSIF/FeSSIF for biorelevance) and quantify via UV-Vis spectrophotometry. Discrepancies may stem from residual solvents (e.g., DMSO) altering lattice energy .
Q. What strategies validate the compound’s role in targeted drug delivery systems?
- Boron Neutron Capture Therapy (BNCT) : Evaluate boron-10 enrichment via inductively coupled plasma mass spectrometry (ICP-MS). The boronate ester’s lipophilicity enhances cellular uptake, but hydrolysis kinetics must align with tumor retention times .
- PROTAC Applications : Functionalize the amino acid backbone with E3 ligase ligands. Use surface plasmon resonance (SPR) to assess binding affinity to target proteins (e.g., kinases) .
Data Contradiction and Resolution
Q. Why do studies report conflicting bioactivity profiles for this compound?
Variations often arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum-free vs. serum-containing media affect permeability.
- Metabolite Interference : Hepatic microsome assays may detect boronate ester hydrolysis products (e.g., boronic acid), which have distinct activity. Resolve via metabolite profiling using LC-QTOF .
Comparative Analysis
Q. How does this compound compare to non-boronated amino acid analogs in catalytic applications?
- Advantages : The boronate ester enables covalent bonding to metal-organic frameworks (MOFs) or polymers via Suzuki coupling, enhancing material stability. For example, COF-5 (a boron-containing framework) exhibits a surface area of 1590 m²/g, far exceeding non-boronated analogs .
- Limitations : Sensitivity to protic solvents requires anhydrous conditions during material synthesis, unlike carboxylate-based analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
